ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
Chemical Reactions Analysis
Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity . For instance, the commercial product tebufenpyrad displays excellent insecticidal activity .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of various heterocyclic compounds like thiazoles and pyrazoles, playing a key role in the development of new molecules with potential biological activities (Nikitenko et al., 2006).
- Library of Carboxamides : A library of carboxamide compounds was synthesized using a similar chemical structure, demonstrating the compound's utility in creating diverse chemical libraries for screening activities (Donohue et al., 2002).
- Cyclocondensation Reactions : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, is used in selective cyclocondensation reactions, indicating the potential of the parent compound in similar synthetic processes (Lebedˈ et al., 2012).
Biological and Medicinal Applications
- Anti-Proliferative Screening : Thiazole compounds synthesized from similar structures have been tested for their anti-cancer activities, particularly against breast cancer cells (Sonar et al., 2020).
- Cytostatic Activity : Bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, derived from similar structures, showed significant cytostatic activity against HeLa cell cultures, suggesting potential therapeutic applications (García-López et al., 1979).
- Synthesis of Pyrazole Derivatives : The compound is utilized in the synthesis of pyrazole derivatives with potential anti-tumor activities, highlighting its role in medicinal chemistry (Nassar et al., 2015).
Analytical and Structural Studies
- Crystal Structure Analysis : The crystal structure of a related compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined, showcasing the use of such compounds in structural chemistry (Kumar et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are fungi and insects , specifically Erysiphe graminis and Aphis fabae . These organisms pose a significant threat to crop production worldwide . The compound’s interaction with these targets results in potent fungicidal and insecticidal activities .
Mode of Action
The compound’s efficacy is comparable to that of commercial fungicides and insecticides .
Biochemical Pathways
The compound likely affects several biochemical pathways within the target organisms, leading to their death . .
Result of Action
The compound exhibits potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . For instance, one derivative of the compound showed an EC50 value of 3.04 mg/L against Erysiphe graminis, which is better than the commercial fungicide Thifluzamide and Azoxystrobin . Another derivative has LC50 values of 3.81 mg/L against Aphis fabae, comparable with the commercial insecticide Tolfenpyrad .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, at room temperature to maintain its stability and efficacy.
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-23-15(22)10-5-6-12-13(10)18-16(24-12)19-14(21)11-7-8-17-20(11)9(2)3/h7-10H,4-6H2,1-3H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHGRWVANFYPIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=NN3C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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